molecular formula C10H2Cl6 B3064413 1,2,3,4,5,8-Hexachloronaphthalene CAS No. 103426-93-3

1,2,3,4,5,8-Hexachloronaphthalene

Cat. No.: B3064413
CAS No.: 103426-93-3
M. Wt: 334.8 g/mol
InChI Key: PGCDNPCENWGYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,8-Hexachloronaphthalene is a congener of the polychlorinated naphthalene (PCN) family, a group of 75 related compounds classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention . PCNs are of significant research interest due to their environmental persistence, bioaccumulation potential, and dioxin-like toxicity. While specific toxicological and mechanistic studies for this exact congener are limited in the public scientific literature, research on hexachloronaphthalenes as a class provides critical context. Related hexachloronaphthalene isomers have been shown to be among the most toxic PCNs, with studies indicating they can induce mitochondrial-dependent neurotoxicity, disrupt dopamine synthesis and release in neuronal models, and cause hepatotoxicity and hematological effects in vivo . The primary mechanism of action for dioxin-like PCNs is believed to involve interaction with the aryl hydrocarbon receptor (AhR), leading to the disruption of cellular processes . This compound is presented as a high-purity standard for use in environmental analysis, toxicological profiling, and research into the fate and effects of persistent organic pollutants. This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety and regulatory guidelines for handling hazardous chemicals.

Properties

IUPAC Name

1,2,3,4,5,8-hexachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl6/c11-3-1-2-4(12)6-5(3)7(13)9(15)10(16)8(6)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCDNPCENWGYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145832
Record name Naphthalene, 1,2,3,4,5,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103426-93-3
Record name Naphthalene, 1,2,3,4,5,8-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4,5,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,8-Hexachloronaphthalene typically involves the chlorination of naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination of naphthalene in a reactor, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,8-Hexachloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

1,2,3,4,5,8-Hexachloronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,8-Hexachloronaphthalene involves its interaction with various molecular targets and pathways. The compound can bind to cellular receptors and enzymes, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property This compound PCN 66 PCN 67
Molecular Weight (g/mol) 334.84 334.84 334.84
Log Kow ~7.59 ~7.59 ~7.59
Water Solubility Insoluble Insoluble Insoluble
Vapor Pressure (Pa) <0.01 at 25°C <0.01 at 25°C <0.01 at 25°C
TEF Range Not established 0.001–0.01 0.001–0.01
Bioaccumulation Factor High Very High Very High
Table 2: Human Tissue Concentrations (Selected PCNs)
Congener Concentration in Adipose Tissue (pg/g lipid) Study Population
PCN 66 ~100 (males), ~47 (females) New York City, 2009
PCN 67 ~16% of total PCNs Sweden, 1998

Q & A

Q. What are the primary mechanisms of HxCN toxicity in mammalian models, and how do they compare to other polychlorinated naphthalenes (PCNs)?

HxCN induces toxicity through bioaccumulation and persistent activation of the aryl hydrocarbon receptor (AhR), leading to CYP1A1/2 enzyme induction, which disrupts metabolic pathways and causes oxidative stress. Studies in rats show liver damage, thymic atrophy, and reproductive dysfunction . Compared to other PCNs, HxCN exhibits higher bioaccumulative potential and AhR affinity, similar to dioxins, but with lower acute toxicity than TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .

Methodological Insight : Use radiolabeled HxCN (e.g., [¹⁴C]-HxCN) to track tissue distribution and excretion rates in rodent models. Combine histopathology with gene expression analysis (e.g., RT-qPCR for CYP1A1) to quantify mechanistic effects .

Q. How do experimental designs account for HxCN’s slow turnover rate in chronic exposure studies?

Due to its slow elimination (half-life >30 days in rats), chronic studies employ repeated low-dose administrations to mimic environmental accumulation. Key parameters include measuring liver-to-body weight ratios, plasma clearance rates, and fecal excretion profiles . Dose selection should avoid maternal toxicity in prenatal studies to isolate fetal effects .

Methodological Insight : Use gas chromatography-mass spectrometry (GC-MS) for precise quantification of HxCN in biological matrices. Validate recovery rates using spiked samples to address matrix interference .

Q. What analytical methods are recommended for detecting HxCN in environmental and biological samples?

GC-MS with electron capture detection (ECD) is the gold standard due to HxCN’s high chlorine content and low volatility. For tissue samples, perform Soxhlet extraction with hexane, followed by silica gel cleanup to remove lipids . Confirmatory analysis via high-resolution mass spectrometry (HRMS) is advised for complex matrices .

Advanced Research Questions

Q. How does HxCN cross the placental barrier, and what are the implications for fetal development?

HxCN readily transfers to the fetal compartment in Wistar rats, with concentrations peaking 24–48 hours post-maternal exposure. This transplacental transfer correlates with embryotoxic effects, including reduced fetal weight and CYP1A1 induction in fetal livers, suggesting AhR-mediated developmental disruption .

Methodological Insight : Administer [¹⁴C]-HxCN to pregnant rats at specific gestational stages (e.g., organogenesis). Use autoradiography or liquid scintillation counting to quantify fetal uptake. Pair with immunohistochemistry to localize CYP1A1 expression in placental and fetal tissues .

Q. What dose-response relationships exist between HxCN exposure and AhR activation, and how do these inform risk assessment?

HxCN exhibits a non-linear dose-response curve for AhR activation, with significant CYP1A1 induction observed at doses as low as 1 μg/kg in rats. However, its relative potency (REP) is 0.001–0.01 compared to TCDD, requiring higher environmental concentrations to trigger similar effects .

Methodological Insight : Conduct luciferase reporter assays (e.g., CALUX®) to measure AhR activation. Compare EC₅₀ values across PCN congeners to establish REPs .

Q. How do contradictory findings on HxCN’s teratogenicity inform study design in prenatal toxicology?

While some studies report teratogenic effects (e.g., skeletal malformations), others attribute findings to maternal toxicity. To resolve contradictions, use dose ranges below the maternal no-observed-adverse-effect level (NOAEL) and include endpoints like placental CYP1A1 activity as a biomarker of fetal exposure .

Methodological Insight : Apply the OECD Guideline 414 for prenatal developmental toxicity testing, with modifications to include molecular endpoints (e.g., RNA-seq for AhR pathway genes) .

Data Contradictions & Resolution

  • Bioaccumulation vs. Acute Toxicity : While HxCN’s bioaccumulation is well-documented , its acute toxicity (LD₅₀ = 50–120 mg/kg in rats ) is lower than other POPs. Resolve by contextualizing exposure duration: chronic low-dose studies better reflect real-world risks.
  • Teratogenicity Uncertainty : Conflicting reports stem from variable maternal dosing. Standardize protocols using toxicokinetic modeling to ensure fetal-specific exposure metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,8-Hexachloronaphthalene
Reactant of Route 2
1,2,3,4,5,8-Hexachloronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.